![molecular formula C10H4F4O B6301760 5,6,7,8-Tetrafluoro-1,4-dihydro-1,4-epoxynaphthalene CAS No. 715-44-6](/img/structure/B6301760.png)
5,6,7,8-Tetrafluoro-1,4-dihydro-1,4-epoxynaphthalene
Overview
Description
5,6,7,8-Tetrafluoro-1,4-dihydro-1,4-epoxynaphthalene (TFED) is a synthetic organic compound first synthesized in the early 2000s. It is a member of the epoxynaphthalene family, which is characterized by its cyclic structure and the presence of an epoxide group. TFED has several unique properties that make it an attractive target for scientific research.
Scientific Research Applications
Ligand in Transition Metal-Mediated Asymmetric Additions
5,6,7,8-Tetrafluoro-1,4-dihydro-1,4-epoxynaphthalene is used as a ligand in transition metal-mediated asymmetric 1,6-addition of aryl boronates to α,β,γ,δ-unsaturated carbonyl compounds, and in the polymerization of substituted acetylenes (Mukherjee, 2013).
Stereoselective Cycloadditions
It's involved in stereoselective [4+2] cycloadditions with isobenzofuran, leading to the synthesis of substituted tetracenes and pentacenes (Eda, Eguchi, Haneda & Hamura, 2015).
Reactions with Methoxydehydrobenzenes
In reactions involving methoxydehydrobenzenes, 5,6,7,8-Tetrafluoro-1,4-dihydro-1,4-epoxynaphthalene leads to highly regioselective adducts, further undergoing hydrolysis and providing isolable intermediates for further chemical exploration (Baker et al., 1991).
Complex Formation with Metals
This compound forms complexes with metals like iridium and rhodium, offering a rich chemistry, including catalysis, in both neutral and cationic, mono- and polynuclear complexes (Esteruelas & Oro, 1999).
Nickel-Catalyzed Reactions
It participates in nickel-catalyzed reactions of aromatic amides, leading to cleavage of C-H and C-N bonds to yield unique derivatives (Skhiri & Chatani, 2019).
properties
IUPAC Name |
3,4,5,6-tetrafluoro-11-oxatricyclo[6.2.1.02,7]undeca-2(7),3,5,9-tetraene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4F4O/c11-7-5-3-1-2-4(15-3)6(5)8(12)10(14)9(7)13/h1-4H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOZVTAXLAUTRKH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2C3=C(C1O2)C(=C(C(=C3F)F)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4F4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301220351 | |
Record name | 5,6,7,8-Tetrafluoro-1,4-dihydro-1,4-epoxynaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301220351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,6,7,8-Tetrafluoro-1,4-dihydro-1,4-epoxynaphthalene | |
CAS RN |
715-44-6 | |
Record name | 5,6,7,8-Tetrafluoro-1,4-dihydro-1,4-epoxynaphthalene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=715-44-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5,6,7,8-Tetrafluoro-1,4-dihydro-1,4-epoxynaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301220351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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